molecular formula C16H20N6O4 B2540541 (6-Amino-5-nitro-2-pyrrolidinylpyrimidin-4-yl)(2,5-dimethoxyphenyl)amine CAS No. 674816-88-7

(6-Amino-5-nitro-2-pyrrolidinylpyrimidin-4-yl)(2,5-dimethoxyphenyl)amine

Cat. No. B2540541
CAS RN: 674816-88-7
M. Wt: 360.374
InChI Key: TYAVCSUVXLKJDV-UHFFFAOYSA-N
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Description

(6-Amino-5-nitro-2-pyrrolidinylpyrimidin-4-yl)(2,5-dimethoxyphenyl)amine, also known as ANPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ANPP is a precursor to fentanyl, a synthetic opioid that is used for pain management and anesthesia. However,

Mechanism of Action

The mechanism of action of (6-Amino-5-nitro-2-pyrrolidinylpyrimidin-4-yl)(2,5-dimethoxyphenyl)amine is not fully understood, but it is believed to act as a mu-opioid receptor agonist, similar to fentanyl. (6-Amino-5-nitro-2-pyrrolidinylpyrimidin-4-yl)(2,5-dimethoxyphenyl)amine binds to the mu-opioid receptor in the brain and spinal cord, which results in the inhibition of pain signals and the production of euphoria.
Biochemical and Physiological Effects:
(6-Amino-5-nitro-2-pyrrolidinylpyrimidin-4-yl)(2,5-dimethoxyphenyl)amine has been shown to produce similar biochemical and physiological effects to fentanyl, including analgesia, sedation, respiratory depression, and addiction. (6-Amino-5-nitro-2-pyrrolidinylpyrimidin-4-yl)(2,5-dimethoxyphenyl)amine has also been shown to have a high potential for abuse and dependence, similar to other opioids.

Advantages and Limitations for Lab Experiments

(6-Amino-5-nitro-2-pyrrolidinylpyrimidin-4-yl)(2,5-dimethoxyphenyl)amine has several advantages for use in lab experiments, including its high potency and selectivity for the mu-opioid receptor. (6-Amino-5-nitro-2-pyrrolidinylpyrimidin-4-yl)(2,5-dimethoxyphenyl)amine can also be used as a precursor to other compounds, including fentanyl analogs, which can be used to study the structure-activity relationship of opioids. However, (6-Amino-5-nitro-2-pyrrolidinylpyrimidin-4-yl)(2,5-dimethoxyphenyl)amine has several limitations for use in lab experiments, including its high potential for abuse and dependence, which can lead to safety concerns for researchers.

Future Directions

There are several future directions for the study of (6-Amino-5-nitro-2-pyrrolidinylpyrimidin-4-yl)(2,5-dimethoxyphenyl)amine, including the development of new fentanyl analogs with improved pharmacological properties, the investigation of the structure-activity relationship of opioids, and the development of new treatments for opioid addiction and overdose. Additionally, the study of (6-Amino-5-nitro-2-pyrrolidinylpyrimidin-4-yl)(2,5-dimethoxyphenyl)amine can provide insights into the mechanisms of action of opioids and their effects on the brain and body.

Synthesis Methods

(6-Amino-5-nitro-2-pyrrolidinylpyrimidin-4-yl)(2,5-dimethoxyphenyl)amine can be synthesized through various methods, including the Pictet-Spengler reaction and the Buchwald-Hartwig amination reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine to form a tetrahydro-beta-carboline intermediate, which is then oxidized to form (6-Amino-5-nitro-2-pyrrolidinylpyrimidin-4-yl)(2,5-dimethoxyphenyl)amine. The Buchwald-Hartwig amination reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst to form (6-Amino-5-nitro-2-pyrrolidinylpyrimidin-4-yl)(2,5-dimethoxyphenyl)amine.

Scientific Research Applications

(6-Amino-5-nitro-2-pyrrolidinylpyrimidin-4-yl)(2,5-dimethoxyphenyl)amine has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. (6-Amino-5-nitro-2-pyrrolidinylpyrimidin-4-yl)(2,5-dimethoxyphenyl)amine has been used as a precursor to fentanyl, which is a potent analgesic used for pain management and anesthesia. However, (6-Amino-5-nitro-2-pyrrolidinylpyrimidin-4-yl)(2,5-dimethoxyphenyl)amine has also been studied for its potential applications in the treatment of various diseases, including cancer and neurological disorders.

properties

IUPAC Name

4-N-(2,5-dimethoxyphenyl)-5-nitro-2-pyrrolidin-1-ylpyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O4/c1-25-10-5-6-12(26-2)11(9-10)18-15-13(22(23)24)14(17)19-16(20-15)21-7-3-4-8-21/h5-6,9H,3-4,7-8H2,1-2H3,(H3,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYAVCSUVXLKJDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC2=NC(=NC(=C2[N+](=O)[O-])N)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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